

# 3-Amino-5-chloropyridine: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 3-Amino-5-chloropyridine

Cat. No.: B188169

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## Introduction

**3-Amino-5-chloropyridine**, also known as 5-chloropyridin-3-amine, is a solid, heterocyclic compound that has emerged as a critical building block in the fields of organic synthesis, medicinal chemistry, and materials science.<sup>[1]</sup> Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, imparts a unique electronic profile that makes it a versatile precursor for a wide array of chemical transformations.<sup>[1]</sup> This guide provides a comprehensive overview of the properties, reactivity, and applications of **3-Amino-5-chloropyridine**, with a focus on its utility in the synthesis of complex, biologically active molecules. It is an essential intermediate for developing novel therapeutic agents, agrochemicals, and functionalized polymers.<sup>[1][2]</sup>

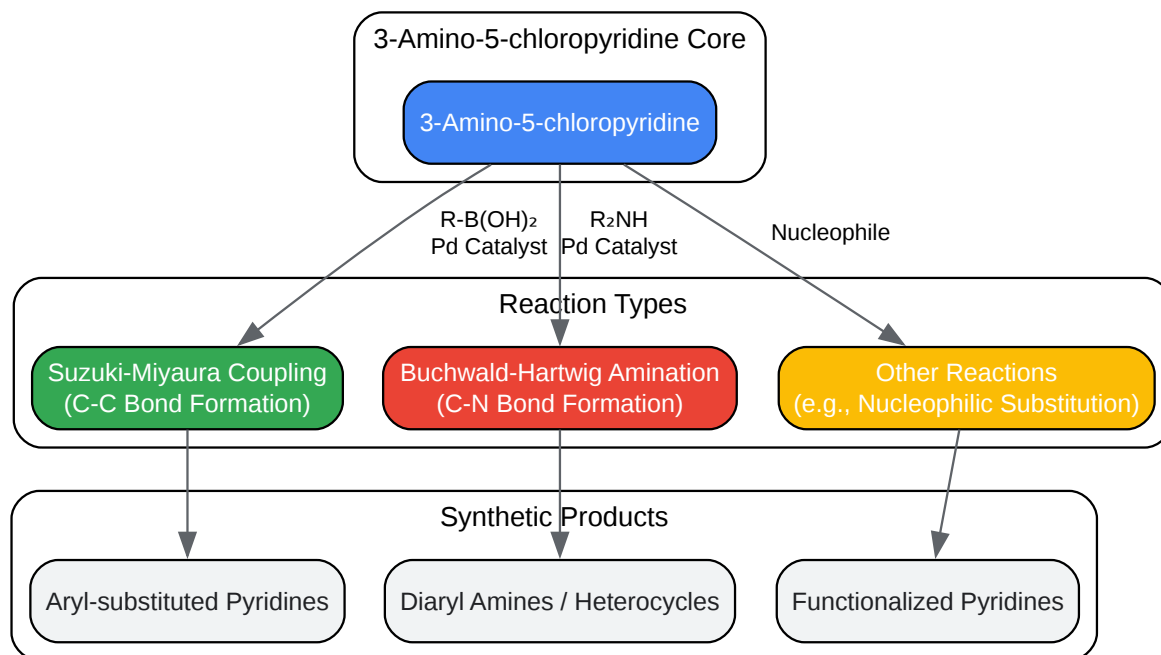
## Physicochemical and Safety Data

The fundamental properties of **3-Amino-5-chloropyridine** are summarized below. This data is essential for its proper handling, storage, and use in experimental setups. The compound is noted to be air-sensitive and should be stored in a cool, dark place, preferably under an inert atmosphere.<sup>[1][3]</sup>

Property	Value	Reference
CAS Number	22353-34-0	[1][3][4]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>	[1][4]
Molecular Weight	128.56 g/mol	[1][4]
Appearance	White to brown or very pale yellow powder/crystal	[1][3][5]
Melting Point	78.0 to 82.0 °C	[1][5]
Purity	Min. 98.0% (GC)	[3]
InChI Key	ZHMASVAJFJFFLS-UHFFFAOYSA-N	[1]
Synonyms	5-Chloropyridin-3-amine, 5-Chloro-3-aminopyridine	[1][4][6]
Storage Conditions	2-8°C, under inert gas	[1]

## Reactivity and Synthetic Utility

The synthetic versatility of **3-Amino-5-chloropyridine** stems from the distinct reactivity of its functional groups. The pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, especially at the 2, 4, and 6 positions. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The chlorine atom at the C-5 position, while less reactive to nucleophilic aromatic substitution (S<sub>N</sub>Ar) than halogens at the C-2 or C-4 positions, is an excellent handle for metal-catalyzed cross-coupling reactions.[1][7] This allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.



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**Figure 1:** Key synthetic transformations of **3-Amino-5-chloropyridine**.

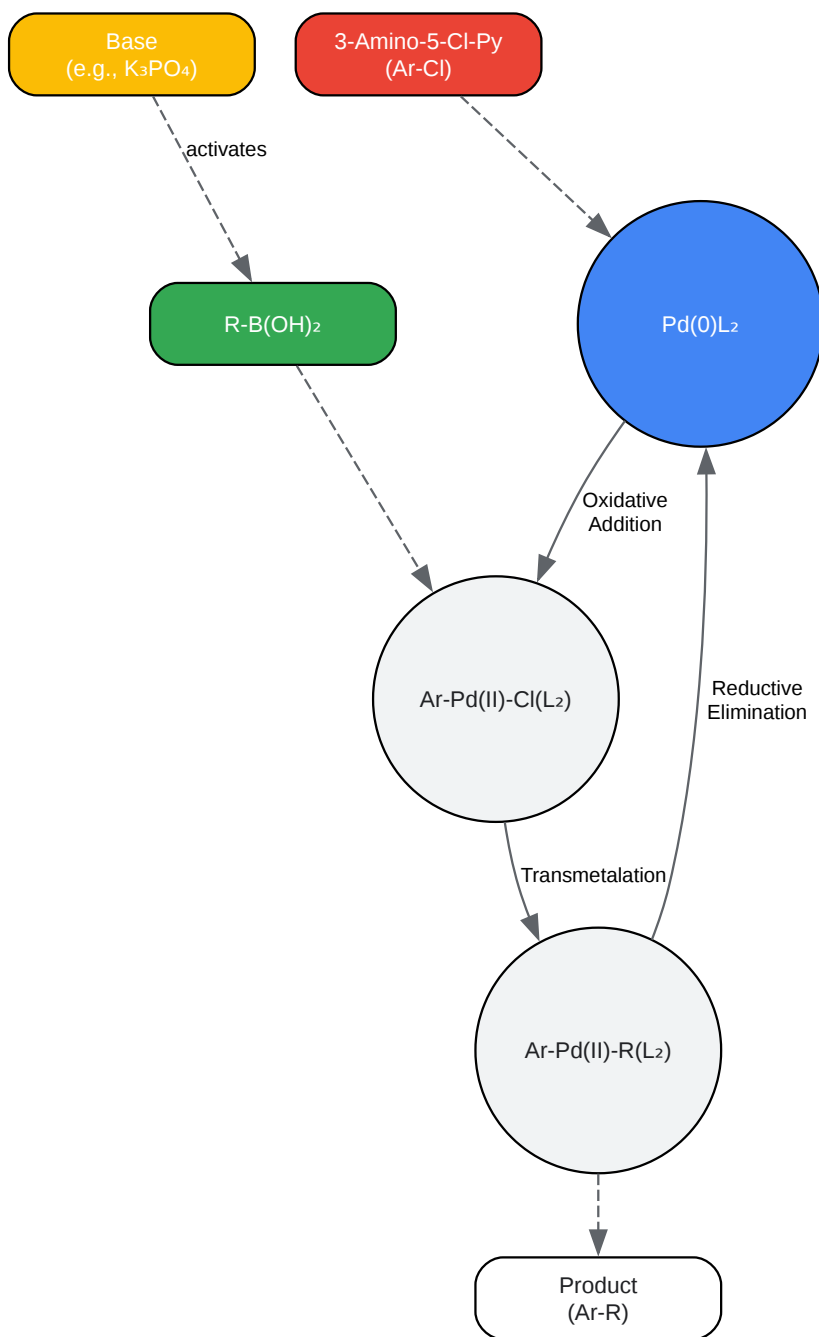
## Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions for their efficiency, selectivity, and functional group tolerance. **3-Amino-5-chloropyridine** is an excellent substrate for these transformations.

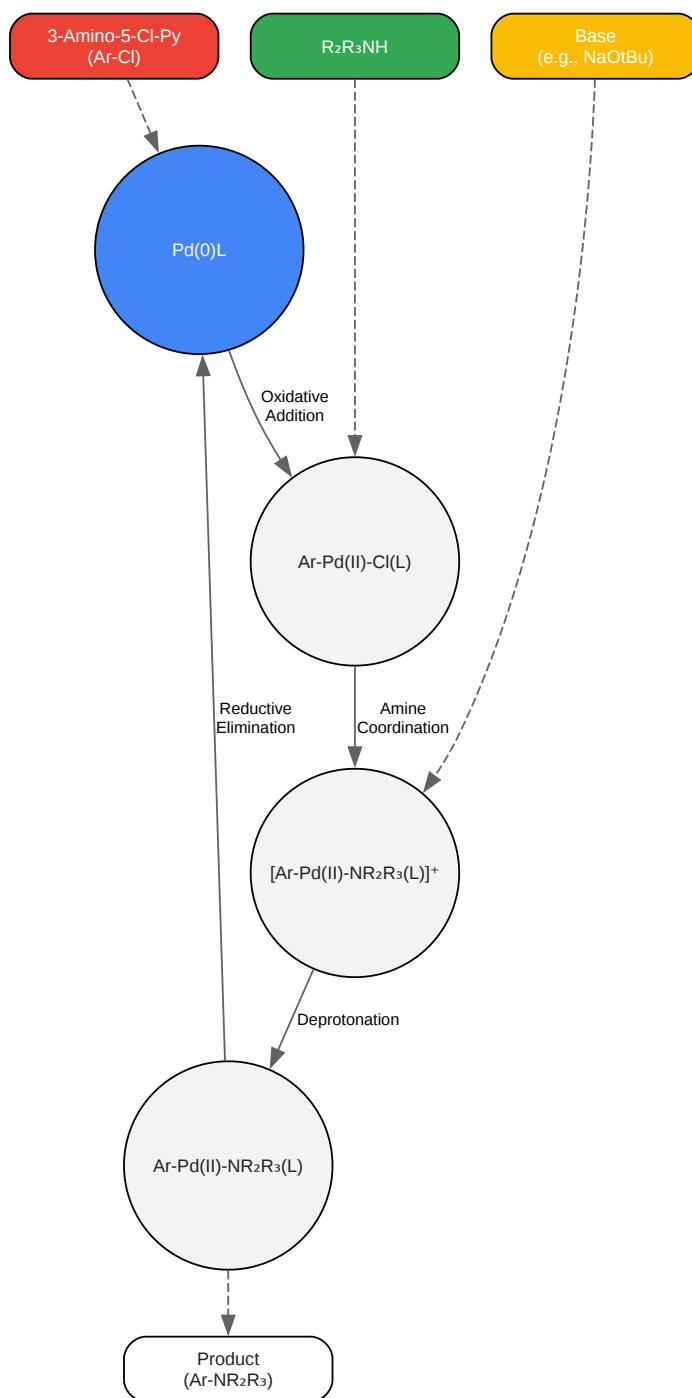
### 1. Suzuki-Miyaura Coupling

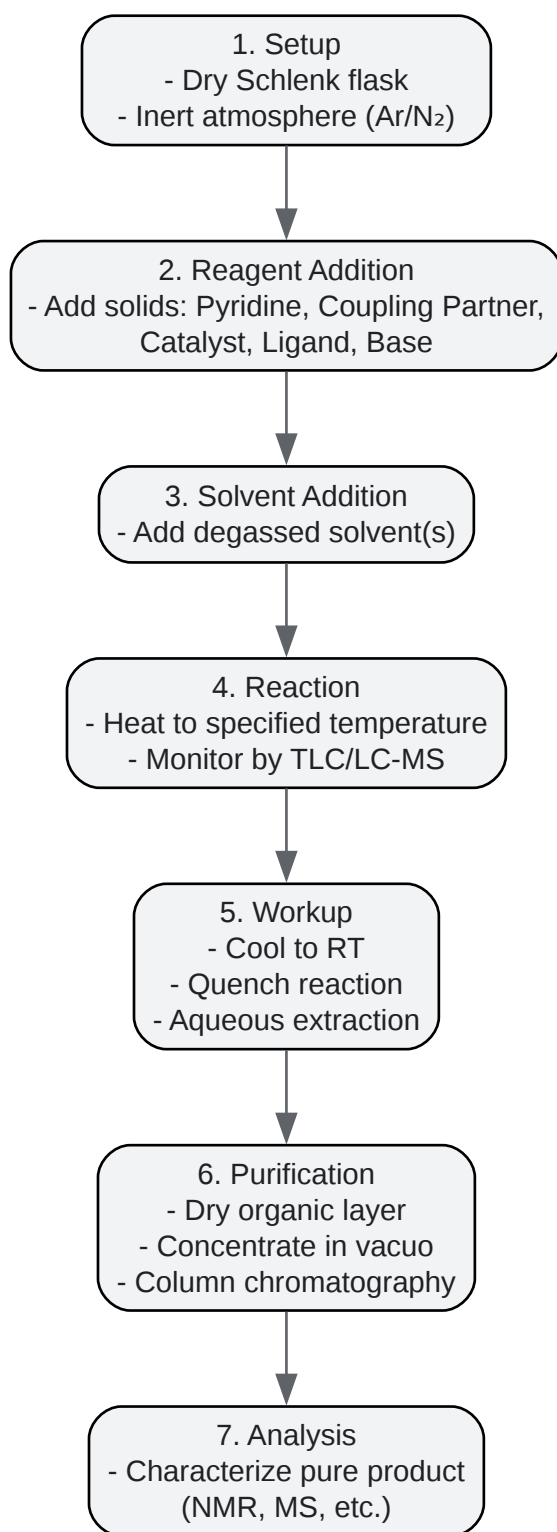
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.<sup>[8]</sup> This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.<sup>[8]</sup> While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands enables efficient coupling.<sup>[9]</sup>

## Suzuki-Miyaura Catalytic Cycle



## Buchwald-Hartwig Catalytic Cycle





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